[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride
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Overview
Description
[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride: is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring and an ethylamine group makes this compound particularly interesting for various chemical and biological studies.
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that similar compounds are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . For instance, N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
It is known that similar compounds, such as 3-bromoimidazopyridines, are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only tbhp is added .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride typically involves the following steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. Common reagents include bromine for halogenation and various catalysts to facilitate the cyclization process.
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Attachment of the Ethylamine Group: : This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with ethylamine. The reaction is typically carried out in a polar solvent like ethanol or acetonitrile, often under reflux conditions.
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Formation of the Hydrochloride Salt: : The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, use of continuous flow reactors for better control, and implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylamine side chain, leading to the formation of imines or nitriles under strong oxidizing conditions.
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Reduction: : Reduction reactions can target the imidazo[1,2-a]pyridine ring or the bromine substituent, potentially leading to debromination or hydrogenation of the ring.
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Substitution: : The bromine atom at the 6-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Debrominated or hydrogenated derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology
Biologically, this compound is studied for its potential pharmacological activities. Imidazo[1,2-a]pyridines are known for their antimicrobial, antiviral, and anticancer properties. The bromine substituent and ethylamine group can enhance these activities by improving binding affinity to biological targets.
Medicine
In medicine, derivatives of imidazo[1,2-a]pyridines are explored as therapeutic agents. The compound’s structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients makes it valuable for large-scale manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- [2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride
- [2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride
- [2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride
Uniqueness
Compared to its analogs, [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different binding interactions and potentially enhanced biological effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3.ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;/h1-2,5-6H,3-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWNGAHKINKTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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